N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidinyl group, a sulfamoyl group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common approach is the reaction of 2,6-dimethylpyrimidine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 4-methylphenoxyacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may also play a role in binding to target proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanylacetamide
- N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
Uniqueness
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C21H22N4O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H22N4O4S/c1-14-4-8-18(9-5-14)29-13-21(26)24-17-6-10-19(11-7-17)30(27,28)25-20-12-15(2)22-16(3)23-20/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) |
InChI Key |
OILSEFGLOHPOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
Origin of Product |
United States |
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